N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(2-METHYL-5-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of nitrophenyl, pyridyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHYL-5-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors.
Attachment of the Pyridyl Group: This step may involve nucleophilic substitution or coupling reactions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Final Assembly: Coupling of the intermediate products to form the final compound, often under controlled conditions such as specific temperatures and solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new drugs.
Biological Studies: Use in studying enzyme interactions and biological pathways.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Use as a standard or reagent in analytical methods.
Mechanism of Action
The mechanism of action of N1-(2-METHYL-5-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-METHYL-5-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: can be compared with other thiadiazole derivatives, nitrophenyl compounds, and pyridyl-containing molecules.
Uniqueness
Structural Features: The unique combination of functional groups.
Reactivity: Specific reactivity patterns due to the presence of multiple reactive sites.
Applications: Distinct applications in various fields due to its unique structure.
For precise and detailed information, consulting scientific literature, databases, and specific research articles would be necessary
Properties
Molecular Formula |
C16H13N5O3S2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13N5O3S2/c1-10-2-3-12(21(23)24)8-13(10)18-14(22)9-25-16-20-19-15(26-16)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
IUAUBCVZFJPZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
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